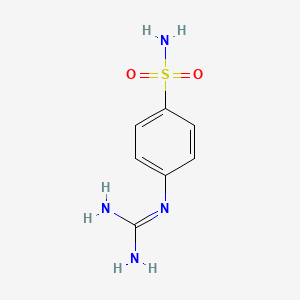

4-Guanidinobenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N4O2S |

|---|---|

Molecular Weight |

214.25 g/mol |

IUPAC Name |

2-(4-sulfamoylphenyl)guanidine |

InChI |

InChI=1S/C7H10N4O2S/c8-7(9)11-5-1-3-6(4-2-5)14(10,12)13/h1-4H,(H4,8,9,11)(H2,10,12,13) |

InChI Key |

SMWJLEUTGXZNBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Guanidinobenzenesulfonamide and Its Analogues

Core Scaffold Synthesis of 4-Guanidinobenzenesulfonamide

The fundamental structure of this compound is typically assembled through a multi-step chemical synthesis.

A common and effective route to this compound begins with the readily available starting material, 4-aminobenzenesulfonamide. This multi-step process involves the formation of a thiourea (B124793) intermediate, followed by S-methylation and subsequent displacement with ammonia (B1221849).

The initial step involves the reaction of 4-aminobenzenesulfonamide with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), under acidic conditions to yield 4-thioureidobenzenesulfonamide (B169002). This intermediate is then treated with an alkylating agent, typically methyl iodide (MeI), to produce the S-methylated isothiourea derivative, methyl (4-sulfamoylphenyl)carbamimidothioate. The final step to the core scaffold is the reaction of this intermediate with ammonia to replace the methylthio group and form the guanidinium (B1211019) group of this compound.

The efficiency of the synthesis of this compound is influenced by the specific reaction conditions employed in each step. For the formation of 4-thioureidobenzenesulfonamide from 4-aminobenzenesulfonamide and KSCN, acidic conditions are crucial.

The subsequent S-methylation of the thiourea intermediate is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). This reaction can be optimized by controlling the temperature; for instance, heating the mixture at 40°C for a few hours has been shown to be effective.

The final guanylation step, involving the reaction of the S-methyl isothiourea intermediate with amines to form substituted guanidines, is often performed in a high-boiling polar solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, for example, 130°C in a sealed tube. The choice of the amine in this step is critical as it determines the final substitution pattern on the guanidine (B92328) group. For the synthesis of the parent this compound, ammonia would be used. Optimization of this step often involves adjusting the temperature, reaction time, and the stoichiometry of the reactants to maximize the yield and purity of the final product.

Derivatization and Structural Modification of this compound

The core this compound scaffold can be readily modified to generate a diverse library of analogues with potentially enhanced or novel biological activities. These modifications include the introduction of various substituents on the guanidine nitrogen atoms and the incorporation of cyclic structures.

A versatile method for introducing alkyl and benzyl (B1604629) groups onto the guanidine moiety involves a catalyst-free desulfidative amination of the key intermediate, methyl (4-sulfamoylphenyl)carbamimidothioate. This intermediate readily reacts with a wide range of primary and secondary amines to yield the corresponding N-substituted this compound derivatives.

The reaction is typically carried out in a high-boiling solvent like DMSO at elevated temperatures (e.g., 130°C) in a sealed tube. This approach allows for the synthesis of a variety of analogues with different alkyl chains and functionalized benzyl moieties. For instance, reactions with octan-1-amine, hexadecan-1-amine, (4-methoxyphenyl)methanamine, and 1-benzylpiperazine (B3395278) have been successfully employed to generate the corresponding substituted derivatives.

Table 1: Examples of Alkyl and Benzyl Substituted this compound Derivatives

| Amine Reactant | Resulting Derivative |

| Octan-1-amine | 4-(3-octylguanidino)benzenesulfonamide |

| Hexadecan-1-amine | 4-(3-hexadecylguanidino)benzenesulfonamide |

| (4-methoxyphenyl)methanamine | 4-(3-(4-methoxybenzyl)guanidino)benzenesulfonamide |

| 1-Benzylpiperazine | 4-Benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboximidamide |

The structural diversity of this compound analogues can be further expanded by incorporating various heteroaromatic ring systems. These modifications can significantly influence the physicochemical properties and biological target interactions of the resulting compounds.

One approach involves the synthesis of hybrid molecules where a heteroaromatic core, such as thienopyrimidine, is coupled with a sulfonamide moiety. For example, thienopyrimidine-sulfonamide hybrids have been synthesized where a sulfaguanidine (B1682504) group is incorporated at position 4 of the thienopyrimidine core.

Another strategy involves the direct attachment of a substituted benzenesulfonamide (B165840) to a heteroaromatic ring like imidazole (B134444). For instance, novel benzenesulfonamide-bearing functionalized imidazole derivatives have been synthesized. This can be achieved by reacting a suitable aminobenzenesulfonamide with a functionalized imidazole precursor. Furthermore, imidazo[1,2-a]pyridine (B132010) analogues bearing a sulfonamide group have also been prepared, demonstrating the versatility of this synthetic approach.

The incorporation of the guanidine functionality within a cyclic framework can lead to conformationally constrained analogues with potentially improved biological profiles. Several synthetic strategies have been developed for the construction of cyclic guanidine-containing sulfonamides.

One powerful method is the palladium-catalyzed carboamination reaction. This approach allows for the synthesis of 5- and 6-membered cyclic guanidines bearing N-arylsulfonyl groups. The reaction typically involves the coupling of an N-allylguanidine, protected with a suitable group, with an aryl halide. The N-tosyl group is a commonly used protecting group in this context as it can be cleaved under specific conditions.

Another strategy involves the intramolecular hydroamination of an intermediate propargyl guanidine, which can be catalyzed by silver acetate (B1210297) to form cyclic guanidines with an exocyclic double bond. Furthermore, a multi-component coupling of an arylsulfonamide, an isonitrile, and an amine in the presence of a rhodium catalyst can provide access to N-sulfonyl guanidines, which can be precursors to cyclic structures.

A more direct approach involves the reaction of a key intermediate, derived from a sulfonamide, with aliphatic diamines at elevated temperatures. For example, a dimethyl carbonimidodithioate intermediate derived from a benzothiazole-6-sulfonamide can react with diamines like ethane-1,2-diamine or propane-1,3-diamine to yield cyclic guanidine-incorporated benzothiazole-6-sulfonamides. This methodology can be conceptually extended to the this compound scaffold.

Chemical Modifications of Linker Moieties

The modification of linker moieties attached to the this compound scaffold is a key strategy for modulating the properties of the resulting analogues. These modifications can influence factors such as solubility, stability, and conformational flexibility. Synthetic strategies often focus on altering the length, rigidity, and chemical nature of the linker.

One approach involves the modification of the guanidine group itself, which can act as a connecting element. Methods for the N-alkylation or N-acylation of the guanidine moiety have been developed using specialized precursors like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, which allows for controlled substitution. nih.govresearchgate.net

Another common strategy is to introduce linkers with varying degrees of flexibility. For instance, flexible alkyl chains can be replaced with more rigid cyclic structures, such as p-phenylene or cyclohexylene groups, to restrict conformational freedom. acs.orgacs.org The length of these linkers can also be systematically varied to optimize the distance between the this compound core and another molecular fragment. acs.org Furthermore, linkers containing functionalities like ureido groups can be synthesized. A typical reaction involves treating an isocyanate-functionalized benzenesulfonamide with a primary or secondary amine, forming a stable urea (B33335) linkage that connects the core structure to other moieties. nih.gov

| Modification Strategy | Synthetic Approach | Key Reagents/Precursors | Purpose of Modification |

| N-Alkylation/Acylation | Guanidinylation of an amine | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Direct functionalization of the guanidine group. |

| Altering Rigidity | Substitution of flexible chains | 1,4-cyclohexylene or p-phenylene diamines | Introduce conformational constraints. |

| Varying Length | Using linkers with different numbers of atoms | Diamines or diols of varying chain lengths | Optimize spatial orientation of connected moieties. |

| Introducing Functional Groups | Formation of urea linkages | Isocyanate-functionalized sulfonamides and amines | Enhance hydrogen bonding potential and stability. |

Synthesis of Hybrid Scaffolds (e.g., Pyrimidine-Fused and Quinazoline-Based Derivatives)

Creating hybrid molecules that fuse the this compound structure with heterocyclic scaffolds like pyrimidine (B1678525) and quinazoline (B50416) is a prominent area of synthetic research. This approach generates novel molecular frameworks by combining the structural features of different pharmacophores. nih.govnih.gov

Pyrimidine-Fused Derivatives: The synthesis of pyrimidine-sulfonamide hybrids is well-established. researchgate.netnih.gov A cornerstone of this methodology is the cyclocondensation reaction between a compound bearing a guanidine group and a 1,3-dicarbonyl compound (or a synthetic equivalent). nih.gov To generate a this compound-pyrimidine hybrid, one could start with 4-guanidinobenzamidine and react it with a suitable dicarbonyl species. Alternatively, a pre-formed aminopyrimidine can be coupled with 4-guanidinobenzenesulfonyl chloride. This modular approach allows for the generation of a wide array of substituted pyrimidine derivatives. nih.govderpharmachemica.comderpharmachemica.com

Quinazoline-Based Derivatives: The synthesis of quinazoline-sulfonamide hybrids often involves a multi-step sequence. acs.org A common strategy begins with the construction of the quinazoline core, for example, from substituted 2-aminobenzophenones or anthranilic acids. marquette.edunih.gov This core is typically functionalized with a good leaving group, such as a chlorine atom at the 4-position. The subsequent step is a nucleophilic aromatic substitution reaction where the chloroquinazoline is treated with a sulfonamide, such as this compound, in the presence of a base to yield the final hybrid compound. nih.gov

| Scaffold | General Synthetic Strategy | Starting Materials Example | Key Reaction Type |

| Pyrimidine | Cyclocondensation | 4-Guanidinobenzamidine + 1,3-Diketone | Heterocyclic ring formation |

| Quinazoline | Nucleophilic Aromatic Substitution | 4-Chloro-2-phenylquinazoline + this compound | C-N bond formation |

Generation of Anilinopyrimidine Analogues

The synthesis of anilinopyrimidine analogues of this compound combines the structural motifs of both classes of compounds. The synthetic design typically involves the formation of a covalent bond between the aniline (B41778) nitrogen and a carbon atom of the pyrimidine ring.

A highly effective and widely used method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. In a representative synthesis, a pyrimidine ring bearing a suitable leaving group, most commonly a chlorine atom at the 2- or 4-position, is reacted with an aniline derivative. To create the target analogue, 2-chloropyrimidine (B141910) could be reacted with 4-aminobenzenesulfonyl guanidide (the guanidinium salt of sulfaguanidine).

Alternatively, the connectivity can be reversed. An aminopyrimidine, such as 2-aminopyrimidine, can be reacted with 4-guanidinobenzenesulfonyl chloride. This reaction, analogous to the classic synthesis of sulfonamides, forms the stable N-S bond, linking the pyrimidine ring to the benzenesulfonamide core. nih.gov The choice of route depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Spectroscopic and Chromatographic Characterization in Synthetic Research

The confirmation of structure and assessment of purity for newly synthesized this compound analogues rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of synthesized compounds.

¹H NMR: This technique provides information on the chemical environment of protons. For a typical this compound derivative, the aromatic protons on the central benzene (B151609) ring appear as a characteristic AA'BB' system (two doublets) in the range of 7.0-8.0 ppm. Protons of the guanidino group (-NH₂) often appear as broad singlets, and the sulfonamide proton (-SO₂NH-) typically resonates as a singlet further downfield (δ 8.78–10.15 ppm). rsc.org Protons on linkers or other fused rings have distinct chemical shifts that confirm their presence and connectivity.

¹³C NMR: This spectrum reveals the number and type of carbon atoms. Quaternary carbons, aromatic carbons, and carbons in linker moieties can be identified. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

2D NMR: Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively, confirming the bonding framework of the molecule.

| Hypothetical ¹H NMR Data for a Derivative | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 8.95 | s (broad) |

| 7.85 | d |

| 7.50 | s (broad) |

| 7.25 | d |

| 3.10 | t |

| 1.65 | m |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of a synthesized compound and for obtaining structural information through fragmentation analysis.

Molecular Weight Determination: Electrospray ionization (ESI) is a soft ionization technique commonly used to generate a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. wikipedia.org For this compound derivatives, characteristic fragmentation patterns include the neutral loss of the guanidino group, cleavage of the C-S bond, loss of SO₂, and fragmentation of attached linker chains. researchgate.netchemguide.co.uk Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the synthesized compound.

| Potential MS/MS Fragments of a this compound Derivative | |

| Fragment Ion (m/z) | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - 43]⁺ | Loss of the guanidino radical (•CN₂H₄) |

| [M+H - 64]⁺ | Loss of sulfur dioxide (SO₂) |

| [M+H - R]⁺ | Cleavage of a substituent or linker (R) |

| 156 | Fragment corresponding to the 4-aminobenzenesulfonamide cation |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of synthetic compounds. nih.gov For analogues of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

The analysis involves injecting the sample onto a hydrophobic stationary phase (e.g., a C8 or C18 column) and eluting it with a polar mobile phase, commonly a gradient mixture of water (often containing an acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. wu.ac.thwu.ac.th A Photo-Diode Array (PDA) or UV detector is used to monitor the column eluent. The purity of the compound is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram. A pure compound will ideally show a single, sharp peak at a specific retention time. wu.ac.th

Enzymatic Inhibition Profiles of 4 Guanidinobenzenesulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition

Mechanism of Carbonic Anhydrase Catalysis and Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in various physiological processes. nih.govnih.gov The primary function of these enzymes is to catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3−) and a proton (H+). nih.gov This reaction is fundamental for processes such as pH homeostasis, CO2 transport, and various biosynthetic reactions. mdpi.com

The catalytic mechanism of CAs involves a zinc ion (Zn2+) located within the active site, which is essential for its function. This zinc ion polarizes a coordinated water molecule, facilitating its deprotonation to a hydroxide ion. The resulting zinc-bound hydroxide is a potent nucleophile that attacks the carbon dioxide substrate, converting it to bicarbonate. The bicarbonate is then displaced by another water molecule, regenerating the catalyst for the next cycle.

Sulfonamides, including 4-Guanidinobenzenesulfonamide and its derivatives, are a prominent class of CA inhibitors (CAIs). mdpi.com The primary mechanism of inhibition for sulfonamides involves direct binding to the catalytic zinc ion. acs.org The sulfonamide group (-SO2NH2) first deprotonates to its anionic form (-SO2NH-). This negatively charged nitrogen then coordinates directly with the Zn2+ ion in the active site, forming a stable, tetrahedral complex. nih.gov This binding prevents the coordination of the water molecule necessary for catalysis, thereby blocking the enzyme's activity. The interaction is further stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues within the catalytic cavity. mdpi.com

Isoform-Selective Inhibition of Human Carbonic Anhydrases (hCAs)

Humans express 15 different isoforms of carbonic anhydrase, which vary in their tissue distribution, subcellular localization, and catalytic activity. nih.gov This diversity allows for the development of isoform-selective inhibitors that can target specific physiological or pathological processes while minimizing off-target effects. Derivatives of this compound have been explored for their potential to selectively inhibit various hCA isoforms.

Human carbonic anhydrase isoforms I and II (hCA I and hCA II) are widespread, cytosolic enzymes and are often considered off-target isoforms in the development of drugs for other conditions. acs.orgnih.govresearchgate.net Many derivatives of this compound have been designed to have low activity against these isoforms to improve selectivity. For instance, several series of N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides and N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamide (B165840) derivatives were found to be inactive against hCA I and II, with inhibition constants (Ki) greater than 100 μM. nih.govresearchgate.net

However, other derivatives show significant inhibition. N-((4-sulfamoylphenyl)carbamothioyl) amides, derived from 4-thioureidobenzenesulfonamide (B169002), were effective inhibitors of hCA I (Ki values in the range of 13.3–87.6 nM) and hCA II (Ki values from 5.3–384.3 nM). mdpi.com The potency of these compounds often surpasses that of the standard inhibitor Acetazolamide against hCA I. mdpi.com Inhibition data for hCA IV, a membrane-bound isoform, is less commonly reported for this specific class, but broader studies on benzenesulfonamides investigate it as a key target, particularly for antiglaucoma agents. acs.org

Table 1: Inhibition Constants (Kᵢ) of this compound Derivatives against hCA I and hCA II

| Compound Class | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3–87.6 | 5.3–384.3 |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | >100,000 | >100,000 |

| N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamides | >100,000 | >100,000 |

Human carbonic anhydrase VII (hCA VII) is a brain-associated isoform implicated in the pathology of various neurodegenerative diseases and neuropathic pain. nih.govresearchgate.net This makes it a significant therapeutic target. Novel 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have been synthesized and evaluated for their inhibitory activity against hCA VII. nih.gov

Several of these derivatives exhibit potent, subnanomolar inhibition of hCA VII and show satisfactory selectivity over the ubiquitous hCA I and II isoforms. nih.govresearchgate.net For example, compounds designated 7c, 7h, 7m, and 7o in one study demonstrated Ki values in the subnanomolar range for hCA VII and displayed significant selectivity indexes for inhibiting hCA VII over hCA I (selectivity indexes from 12.8 to 61,300) and hCA II (selectivity indexes from 1.66 to 8.72). nih.gov This selective inhibition highlights the potential for developing targeted therapies for neurological conditions. nih.gov Other derivatives, N-((4-sulfamoylphenyl)carbamothioyl) amides, also strongly inhibited hCA VII with Ki values ranging from 1.1 to 13.5 nM. mdpi.com

Table 2: Inhibition Constants (Kᵢ) and Selectivity of this compound Derivatives for hCA VII

| Compound Class | hCA VII Kᵢ (nM) | Selectivity (hCA I / hCA VII) | Selectivity (hCA II / hCA VII) |

| 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides | Subnanomolar | 12.8–61,300 | 1.66–8.72 |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 1.1–13.5 | N/A | N/A |

The transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of solid tumors and are associated with tumor progression and survival, making them important targets for anticancer therapies. researchgate.netnih.govresearchgate.net The design of selective inhibitors against these isoforms is a major focus of research.

Various derivatives of this compound have shown promising activity against hCA IX and XII. A series of N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides and their N,N'-disubstituted analogs were found to inhibit hCA IX and hCA XII in the submicromolar to micromolar range, with Ki values from 0.168 to 0.921 μM for hCA IX and 0.335 to 1.451 μM for hCA XII. nih.gov Notably, these compounds were inactive against hCA I and II, indicating high selectivity for the tumor-associated isoforms. nih.govresearchgate.net The N-n-octyl-substituted derivative was the most potent against hCA IX (Ki = 0.168 μM), while the N-p-methylbenzyl-substituted compound showed the best activity against hCA XII (Ki = 0.335 μM). nih.gov Other studies on hydrazonobenzenesulfonamides also reported effective inhibition of hCA IX and hCA XII, with some compounds showing Ki values in the low nanomolar range (15.4–23.4 nM for hCA IX and 8.05–68.7 nM for hCA XII). mdpi.com

Table 3: Inhibition Constants (Kᵢ) of this compound Derivatives against Tumor-Associated hCA IX and hCA XII

| Compound Class | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | 0.168–0.921 | 0.335–1.451 |

| Hydrazonobenzenesulfonamides (selected) | 0.0154–0.0234 | 0.00805–0.0687 |

Quantitative Determination of Inhibition Constants (K_I values)

The inhibitory potency of compounds like this compound derivatives against various carbonic anhydrase isoforms is quantified by determining their inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme.

A common and precise method used for these determinations is the stopped-flow CO2 hydrase assay. nih.govmdpi.com This technique measures the initial rates of the CA-catalyzed CO2 hydration reaction. mdpi.com The assay is performed by rapidly mixing a CO2-saturated solution with a buffer solution containing the purified CA enzyme and a pH indicator, in the presence of varying concentrations of the inhibitor. The subsequent drop in pH due to proton formation is monitored spectrophotometrically over a short period (10-100 seconds). mdpi.com

The initial velocity of the reaction is determined for each inhibitor concentration. mdpi.com By measuring these rates at different substrate (CO2) concentrations, kinetic parameters can be derived using analyses such as Lineweaver-Burk plots. mdpi.com The Ki values are then calculated from these data, providing a quantitative measure of the inhibitor's effectiveness against a specific CA isoform. The rates of the uncatalyzed reaction are always measured and subtracted from the observed rates to ensure accuracy. mdpi.com

Comparative Analysis with Established Carbonic Anhydrase Inhibitors

Derivatives of this compound have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, with their efficacy often compared to the well-established clinical inhibitor, Acetazolamide. Research has focused particularly on the cytosolic isoforms hCA I and hCA II, and the brain-associated isoform hCA VII, which is implicated in the pathology of various neurodegenerative diseases. nih.govtandfonline.comresearchgate.net

In a study involving novel 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides, several derivatives demonstrated potent and selective inhibition of hCA VII. nih.govtandfonline.comresearchgate.net For instance, certain benzyl-substituted and alkyl-substituted derivatives exhibited inhibitory constants (Kᵢ) in the subnanomolar range for hCA VII. nih.govtandfonline.comresearchgate.net When compared to Acetazolamide, these new compounds showed varied selectivity profiles. All newly synthesized derivatives were highly selective for inhibiting hCA VII over hCA I, with selectivity indexes ranging from 12.8 to 61,300. nih.gov However, selectivity against the ubiquitous hCA II isoform was more variable. While many of the new sulfonamides were potent hCA II inhibitors, a few compounds showed preferential selectivity for hCA VII over hCA II, a desirable characteristic for targeted therapeutic development. nih.gov

The table below presents a comparative analysis of the inhibition constants (Kᵢ) and selectivity ratios for several this compound derivatives against hCA I, hCA II, and hCA VII, with Acetazolamide included as a reference standard. The data highlights derivatives with significant potency and selectivity for the target isoform hCA VII.

Data sourced from a study on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. nih.gov Selectivity is calculated as the ratio Kᵢ(CA I or II)/Kᵢ(CA VII).

Stopped-Flow CO2 Hydrase Assay Methodology

The enzymatic activity and inhibition constants for this compound derivatives against carbonic anhydrase isoforms are determined using a stopped-flow CO₂ hydrase assay. nih.gov This technique is a widely used and accurate method for measuring the rapid, enzyme-catalyzed hydration of carbon dioxide. nih.govmdpi.comnih.gov

The core principle of the assay involves creating a solution where the concentrations of CO₂, bicarbonate (HCO₃⁻), and protons (H⁺) are predictably out of equilibrium. nih.gov This is achieved by rapidly mixing two distinct, buffered solutions within the stopped-flow instrument. nih.govnih.gov For example, a CO₂-free, low-pH buffer can be mixed with a CO₂- and bicarbonate-rich, high-pH buffer. nih.gov The resulting mixture in the reaction cell has a pH that is far too low for the existing CO₂/HCO₃⁻ ratio, creating a thermodynamically unstable state. nih.gov

In the absence of a catalyst, the system's return to equilibrium (HCO₃⁻ + H⁺ → CO₂ + H₂O) is slow. However, in the presence of carbonic anhydrase, this reaction is greatly accelerated. The reaction consumes protons, leading to a rapid increase in the pH of the solution. This pH change over time is monitored spectrophotometrically, typically by including a pH indicator dye (such as phenol red) in the solution. nih.govnih.gov The initial rate of the pH change is directly proportional to the activity of the carbonic anhydrase enzyme.

To determine the inhibitory potency (Kᵢ) of a compound like a this compound derivative, the assay is performed with a fixed concentration of the enzyme and various concentrations of the inhibitor. The resulting data allows for the calculation of the inhibition constants, providing a quantitative measure of the compound's effectiveness. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition

A comprehensive review of the provided scientific literature did not yield information regarding the inhibition of Cyclin-Dependent Kinases (CDKs) by this compound or its direct derivatives.

No data was found in the searched sources concerning the inhibitory activity of this compound or its derivatives against CDK2 or CDK9.

No information regarding the isotype selectivity of this compound or its derivatives within the CDK family was available in the provided sources.

Rac1 Guanine Nucleotide Exchange Factor (GEF) Interaction Inhibition

The provided research materials contain no evidence or discussion of this compound or its derivatives acting as inhibitors of the Rac1 Guanine Nucleotide Exchange Factor (GEF) interaction.

Inhibition of Other Enzyme Classes

Based on the available search results, the enzymatic inhibition profile of this compound and its derivatives is primarily characterized by their activity against the carbonic anhydrase family of enzymes. The literature reviewed did not provide significant findings on the inhibition of other distinct enzyme classes by this specific compound scaffold.

3CLpro Inhibition

No publicly available studies were found that investigated the inhibitory effects of this compound derivatives on 3CLpro.

Phospholipase A2 (cPLA2 and sPLA2) Inhibition

There is no accessible research detailing the inhibition of cytosolic Phospholipase A2 (cPLA2) or secreted Phospholipase A2 (sPLA2) by compounds derived from this compound.

Table of Compounds Mentioned

Since no specific derivatives of this compound with activity against 3CLpro or Phospholipase A2 were identified, a table of relevant compounds cannot be generated.

Structure Activity Relationship Sar Studies of 4 Guanidinobenzenesulfonamide Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 4-guanidinobenzenesulfonamide analogues, the core structure, consisting of a phenyl ring substituted with a sulfonamide group and a guanidine (B92328) group, presents key interaction points with biological targets. The guanidinium (B1211019) group, being protonated at physiological pH, can engage in strong ionic and hydrogen bonding interactions, while the sulfonamide moiety is a well-established zinc-binding group in many metalloenzymes.

The nature and position of substituents on the benzenesulfonamide (B165840) core play a pivotal role in modulating the binding affinity and selectivity of these analogues.

Substituents on the Phenyl Ring : The introduction of various substituents on the aromatic ring can influence the electronic properties, hydrophobicity, and steric profile of the molecule. For instance, in a series of 4-benzylideneamino-benzenesulfonamide derivatives studied as selective cyclooxygenase-2 (COX-2) inhibitors, it was found that electron-withdrawing groups at the 4-position of the benzylidene moiety, such as fluoro, methoxycarbonyl, or nitro groups, increased COX-2 inhibitory potency and selectivity. jmpas.com Conversely, a 3-nitro substituent led to a loss of COX-2 inhibitory potency. jmpas.com This highlights the sensitivity of the binding pocket to the electronic and steric nature of the substituents.

Modifications of the Sulfonamide Group : While the primary sulfonamide group is often crucial for activity, especially in metalloenzyme inhibitors where it coordinates with the metal ion, modifications can fine-tune activity and selectivity. N-alkylation or arylation of the sulfonamide can alter the hydrogen bonding network and introduce new interactions with the target protein.

Alterations to the Guanidine Moiety : The guanidine group is a strong hydrogen bond donor and can participate in multiple interactions. Modifications to this group, such as alkylation or incorporation into a heterocyclic system, can significantly impact binding affinity. For instance, in studies of guanidine-containing compounds, the substitution pattern on the guanidine nitrogen atoms was found to be critical for activity.

The following table summarizes the influence of peripheral substituents on the activity of benzenesulfonamide analogues based on various studies.

| Scaffold Modification | Substituent Type | Effect on Activity | Target Class Example |

| Phenyl Ring Substitution | Electron-withdrawing groups (e.g., -F, -NO2) | Increased potency and selectivity | Cyclooxygenase-2 (COX-2) jmpas.com |

| Phenyl Ring Substitution | Bulky hydrophobic groups | Can enhance binding in hydrophobic pockets | Various enzymes |

| Sulfonamide N-Substitution | Small alkyl groups | May improve cell permeability | Carbonic Anhydrases |

| Guanidine N-Substitution | Cyclic structures | Can restrict conformation and improve binding | Various receptors |

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogues helps in understanding the spatial arrangement of key functional groups required for optimal interaction with the target's binding site. The rotational freedom around the bonds connecting the phenyl ring to the sulfonamide and guanidine groups allows the molecule to adopt various conformations.

Studies have shown that locking the molecule into a specific, bioactive conformation through the introduction of rigid linkers or cyclic structures can lead to a significant increase in potency. For example, incorporating the guanidine moiety into a rigid heterocyclic ring can pre-organize the molecule for binding, reducing the entropic penalty upon interaction with the receptor.

The individual functional groups of this compound each play a distinct role in target recognition and inhibition.

The Guanidinium Group : This positively charged group is often involved in forming salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in the active site of an enzyme or the binding pocket of a receptor. Its ability to form multiple hydrogen bonds also contributes significantly to the binding affinity.

The Sulfonamide Moiety : The sulfonamide group is a key pharmacophoric feature in a wide range of drugs. In metalloenzymes like carbonic anhydrases and matrix metalloproteinases, the sulfonamide anion coordinates to the active site zinc ion, leading to potent inhibition. nih.gov

The Aromatic Ring : The phenyl ring serves as a central scaffold and can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and cation-π interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com For this compound analogues, QSAR models can predict the activity of novel derivatives and guide the design of more potent compounds.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., atomic charges, dipole moment), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity.

For instance, a QSAR study on benzenesulfonamide carbonic anhydrase inhibitors demonstrated that the Balaban index, a topological descriptor, showed excellent correlation with inhibitory activity. nih.gov In another study on 4-benzylideneamino-benzenesulfonamide derivatives as COX-2 inhibitors, a QSAR model was developed that could help in the rational design of new inhibitors with predetermined affinity. jmpas.com

The predictive power of a QSAR model is assessed through internal and external validation techniques. Cross-validation (e.g., leave-one-out) is a common internal validation method, while external validation involves predicting the activity of a set of compounds that were not used in the model development.

A hypothetical QSAR equation for a series of this compound analogues might look like:

pIC50 = c0 + c1logP + c2HD + c3*MW

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

HD is the number of hydrogen bond donors.

MW is the molecular weight.

c0, c1, c2, c3 are the regression coefficients determined from the analysis.

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound analogues, docking simulations are used to visualize and analyze the binding interactions between these inhibitors and their target proteins at an atomic level.

The process involves placing the ligand (the this compound analogue) into the binding site of the receptor (the target protein) and calculating the binding energy for different poses. The pose with the lowest binding energy is generally considered to be the most likely binding mode.

Docking studies can:

Identify key amino acid residues involved in the binding.

Explain the observed SAR by correlating structural features with specific interactions.

Predict the binding affinity of new analogues.

Guide the design of more potent and selective inhibitors.

For example, molecular docking studies on a series of benzenesulfonamide derivatives as hepatitis B virus capsid assembly inhibitors helped to understand the structure-activity relationship revealed by 3D-QSAR models. tandfonline.com The docking results can be visualized to show hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and the protein.

Computational Approaches to SAR Elucidation

Beyond QSAR and molecular docking, a variety of other computational methods are employed to elucidate the SAR of this compound analogues.

Pharmacophore Modeling : This technique involves identifying the common structural features and their spatial arrangement that are essential for biological activity. A pharmacophore model can then be used to screen large compound libraries for new potential inhibitors. For instance, a 3D-pharmacophore model can be generated based on a set of active compounds to identify key features like hydrogen bond donors/acceptors, aromatic rings, and charged groups. chemijournal.com

3D-QSAR : Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go beyond traditional QSAR by considering the 3D properties of the molecules. tandfonline.com These methods generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-receptor complex over time. This method can be used to assess the stability of the docked pose and to study the conformational changes that may occur upon ligand binding.

These computational approaches, when used in conjunction with experimental data, provide a powerful toolkit for understanding the structure-activity relationships of this compound analogues and for the rational design of new therapeutic agents.

Comparative Analysis of this compound Analogues and Other Serine Protease Inhibitors

The structure-activity relationship (SAR) of this compound and its analogues as serine protease inhibitors is best understood through a comparative lens, juxtaposing their features against other well-established inhibitor classes. This analysis reveals the key structural motifs responsible for inhibitory potency and selectivity, highlighting both common principles and distinguishing characteristics. Key comparators include the closely related benzamidine (B55565) derivatives and other chemical series targeting the S1 pocket of serine proteases.

Comparison with Benzamidine Derivatives

Benzamidine-based inhibitors are a cornerstone of serine protease inhibitor research and provide a critical benchmark for evaluating this compound analogues. Both series feature a basic group—guanidino or amidino—that mimics the side chain of arginine or lysine, enabling them to anchor into the negatively charged S1 specificity pocket of enzymes like trypsin, thrombin, and urokinase-type plasminogen activator (uPA).

The structure-based design of potent and selective uPA inhibitors has been explored using both 4-aminoarylguanidine and 4-aminobenzamidine (B1203292) as S1 binding groups. nih.gov Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine (B48309) and benzamidine have also been conducted. nih.gov For instance, in the context of Factor Xa inhibition, benzamidine derivatives have been extensively studied, providing a rich dataset for SAR comparison. nih.gov

A significant differentiator lies in the electronic and structural properties of the guanidino versus the amidino group. The guanidinium group is more basic and can form a more extensive network of hydrogen bonds within the S1 pocket. This can translate to higher potency, but may also lead to challenges in achieving oral bioavailability due to its high polarity.

Comparative SAR with Other Chemical Series

Beyond benzamidines, the SAR of this compound analogues can be contextualized by comparison with other classes of serine protease inhibitors.

Factor Xa Inhibitors: The development of Factor Xa inhibitors has yielded a diverse range of chemical scaffolds. Structure-based design has led to potent and orally bioavailable inhibitors that utilize various P1 ligands to interact with the S1 pocket. acs.org Comparing the SAR of these compounds with guanidinobenzenesulfonamides can reveal alternative strategies for achieving high affinity and selectivity. For example, some Factor Xa inhibitors utilize non-basic P1 moieties, offering a different approach to S1 pocket recognition.

Urokinase-type Plasminogen Activator (uPA) Inhibitors: Research into uPA inhibitors has explored various scaffolds, including (4-aminomethyl)phenylguanidine derivatives. nih.gov Studies have shown that while the guanidino group is a key anchoring point, modifications to other parts of the molecule are crucial for optimizing potency and selectivity. For example, the introduction of hydrophobic moieties and appropriate linkers can significantly impact inhibitory activity. nih.gov Comparing these findings with the SAR of this compound analogues can provide insights into the optimal substitution patterns on the benzenesulfonamide core.

The table below presents a comparative overview of the inhibitory activities of representative compounds from different series against various serine proteases.

| Compound Class | Representative Compound | Target Enzyme | Key SAR Observations |

| Guanidinobenzenesulfonamides | This compound | Trypsin, Thrombin | The guanidino group is essential for S1 pocket binding. Modifications to the sulfonamide group can modulate selectivity and physicochemical properties. |

| Benzamidines | Benzamidine | Trypsin, Thrombin, Factor Xa | The amidine group provides a strong interaction with the S1 pocket. Aromatic ring substitutions influence potency and selectivity. nih.gov |

| (4-Aminomethyl)phenylguanidines | N-(1-Adamantyl)-N'-(4-guanidinobenzyl)urea | uPA | Hydrophobic moieties and the nature of the spacer group significantly affect inhibitory potency. nih.gov |

| Non-amidine Factor Xa Inhibitors | Various heterocyclic cores | Factor Xa | Utilize alternative P1 groups to achieve high affinity and selectivity, often with improved oral bioavailability. acs.orgfrontiersin.org |

Preclinical Investigation of 4 Guanidinobenzenesulfonamide for Therapeutic Potential

In Vitro Biological Evaluation in Cellular Systems

Cell-Based Assays for Target Engagement and Pathway Modulation

The 4-guanidinobenzenesulfonamide scaffold has been instrumental in the synthesis of inhibitors targeting key enzymes involved in cell cycle regulation and pathophysiology. Research has identified its derivatives as engaging with cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. acs.orgnih.govnih.gov These kinases are crucial components of the cellular machinery that governs cell division and gene transcription. nih.gov Inhibition of these pathways is a primary strategy in cancer therapy. acs.orgnih.gov

Furthermore, derivatives of this compound have been developed as potent inhibitors of carbonic anhydrase (CA) isoforms, with a particular focus on CA VII. researchgate.net This brain-associated isozyme is implicated in the pathology of several neurological conditions. researchgate.net The engagement of these targets by compounds derived from this compound highlights its utility as a versatile chemical starting point for modulating critical cellular pathways.

Antiproliferative Activity Assessment in Cancer Cell Lines

The development of this compound derivatives as CDK inhibitors has led to the evaluation of their antiproliferative effects in various human cancer cell lines. acs.orgnih.gov Inhibitors of P-TEFb, a complex composed of CDK9 and cyclin T, have been found to induce apoptosis in cancer cells by disrupting the transcription of RNA that supports cell growth and survival. acs.orgnih.gov

One study noted that a lead compound derived from the this compound scaffold was able to selectively induce apoptosis in cancer cells over noncancerous cells and was effective against patient-derived chronic lymphocytic leukemia (CLL) cells. acs.orgnih.gov Another research effort involved evaluating a series of synthesized compounds for their inhibitory activities against a panel of 60 human tumor cell lines. nih.gov These findings underscore the potential of this chemical class as a source of novel anticancer agents.

Table 1: Context of Antiproliferative Activity for this compound Derivatives This table is interactive. You can sort and filter the data.

| Target Class | Associated Cancer Type | Mechanism of Action |

|---|---|---|

| Cyclin-Dependent Kinase 9 (CDK9) | Chronic Lymphocytic Leukemia (CLL), Various Cancers | Inhibition of P-TEFb, leading to reduced transcription of anti-apoptotic proteins and induction of apoptosis. acs.orgnih.gov |

Thermal Stability Assays for Protein-Ligand Complex Characterization

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, has been employed to confirm the direct binding of inhibitors derived from this compound to their target proteins. acs.orgnih.gov This technique measures the change in the melting temperature (ΔTm) of a target protein upon the binding of a ligand. An increase in the melting temperature indicates that the ligand stabilizes the protein, confirming a direct interaction. acs.orgnih.gov

In studies involving CDK9/cyclin T inhibitors, a strong correlation was observed between the thermal shift (ΔTm) and the inhibitor's potency (IC50 values). acs.orgnih.gov This demonstrates that DSF can serve as a reliable surrogate for initial assessments of inhibitor binding affinity. acs.orgnih.gov Potent inhibitors were found to significantly stabilize the CDK9/cyclin T complex. acs.org

Table 2: Thermal Shift (ΔTm) Data for CDK9/cyclin T Inhibitors Derived from a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Scaffold This table is interactive. You can sort and filter the data.

| Target Protein | Assay Method | Measured Parameter | Result |

|---|

In Vivo Efficacy Studies in Relevant Animal Models

Models of Neuropathic Pain

Research has explored the potential of this compound derivatives for the management of neuropathic pain. researchgate.net Studies have focused on the synthesis of novel 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides as selective inhibitors of the brain-associated carbonic anhydrase (CA) isoform VII. researchgate.net Recent investigations have highlighted a relationship between the selective inhibition of CA VII and the alleviation of neuropathic pain, suggesting that targeting this enzyme could be a promising therapeutic strategy. researchgate.netresearchgate.net The development of these specific inhibitors from the this compound scaffold points to their potential efficacy in animal models of this condition. researchgate.net

Models of Neurodegenerative Disorders

The therapeutic potential of this compound class extends to neurodegenerative disorders. The same target enzyme implicated in neuropathic pain, carbonic anhydrase VII, has also been noted for its involvement in the pathology of various neurodegenerative diseases. researchgate.net This suggests a mechanistic link and a potential therapeutic application for selective CA VII inhibitors derived from this compound in preclinical models of these conditions. researchgate.net

Cancer Models for Antitumor Efficacy

The therapeutic potential of sulfonamide derivatives as anticancer agents has been explored in a variety of preclinical cancer models. nih.govmdpi.comnih.gov While specific studies on this compound are not extensively detailed in the available literature, research on related benzenesulfonamide (B165840) and sulfonamide derivatives provides insight into the types of models and methodologies employed to evaluate antitumor efficacy. These investigations typically involve both in vitro cell-based assays and in vivo animal models to characterize the compounds' biological activity. nih.govmdpi.com

In vitro studies are fundamental for initial screening and mechanistic evaluation. nih.govnih.gov The cytotoxic and antiproliferative effects of sulfonamide derivatives have been assessed against a range of human cancer cell lines. mdpi.comnih.gov For instance, derivatives have been tested against non-small cell lung cancer (A549), breast cancer (MCF-7), and colon cancer (DLD-1, HT-29) cell lines. nih.govmdpi.comnih.gov Key methodologies in these studies include assays to determine the half-maximal inhibitory concentration (IC50), clonogenic assays to assess a single cell's ability to form a colony, and migration assays. mdpi.comnih.gov Mechanistic studies often utilize techniques like flow cytometry to analyze the cell cycle, revealing that some sulfonamides can cause arrest at the G1/S and G2/M phases. nih.gov

In vivo models are crucial for evaluating a compound's efficacy within a complex biological system. nih.gov These often involve xenograft models, where human tumor cells are implanted into immunocompromised mice. mdpi.comnih.gov The antitumor activity of novel sulfonamide agents like CI-994 has been demonstrated in models of pancreatic ductal adenocarcinoma, colon adenocarcinoma, and mammary adenocarcinoma. nih.gov Preliminary in vivo experiments with sulfonylureas in combination with standard chemotherapy have also shown efficacy in inhibiting 4T1 tumor growth in mice. mdpi.com The primary endpoint in these studies is typically the inhibition of tumor growth over time. mdpi.comnih.gov

Table 1: Preclinical Cancer Models and Findings for Sulfonamide Derivatives This table is interactive. You can sort and filter the data.

Models for Antimicrobial, Antiviral, and Antimalarial Activities

The guanidino and sulfonamide moieties are present in various compounds investigated for infectious diseases. Preclinical evaluation in this area uses a range of specialized in vitro and in vivo models.

Antimicrobial Models: The global preclinical antibacterial pipeline is characterized by a high degree of diversity, with a focus on discovering new classes of compounds to combat resistance. nih.govnih.gov Research often targets pathogens on the WHO priority list, particularly Gram-negative bacteria. nih.govresearchgate.net Preclinical projects include direct-acting small molecules, as well as non-traditional approaches like antivirulence agents. nih.govresearchgate.net While benzenesulfonamide derivatives are noted to have antibiotic properties, specific models evaluating this compound were not prominently featured in the reviewed literature. mdpi.com

Antiviral Models: Preclinical antiviral research aims to identify agents that can inhibit viral replication. eurekalert.orgmdpi.com Studies on sulfated polysaccharides, for example, have demonstrated antiviral activity against various human pathogenic viruses. nih.gov The evaluation of such compounds involves in vitro assays to measure the inhibition of viral-induced cytopathic effects and in vivo models to assess the reduction of viral load and associated symptoms. eurekalert.orgnih.gov

Antimalarial Models: Several studies have investigated guanidine-containing compounds for antimalarial activity. nih.govnih.gov Preclinical assessment typically begins with in vitro sensitivity assays against laboratory-adapted strains of Plasmodium falciparum, such as the 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains. nih.govmdpi.com The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key parameter determined from these assays. nih.govmdpi.com Promising compounds are then often tested in vivo using rodent models infected with species like Plasmodium berghei or in non-human primate models, such as Rhesus monkeys infected with Plasmodium cynomolgi, which can establish latent liver-stage parasites similar to human-infecting species. nih.gov For instance, a series of 2-guanidino-4-oxoimidazoline derivatives showed potent antimalarial activity in both rodent and Rhesus models. nih.gov

Table 2: Preclinical Models for Antimalarial Activity of Guanidine (B92328) Derivatives This table is interactive. You can sort and filter the data.

Models for Anti-Inflammatory Response Modulation

Benzenesulfonamide derivatives have been reported to possess anti-inflammatory properties. mdpi.com The preclinical evaluation of such properties involves various in vitro and in vivo models designed to simulate inflammatory conditions and measure the modulation of key signaling pathways and biomarkers. mdpi.comnih.gov

In vitro models commonly use immune cells, such as macrophages (e.g., THP-1 or RAW267.4 cell lines), stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). mdpi.commdpi.com The anti-inflammatory effect is quantified by measuring the reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other mediators like nitric oxide. mdpi.comnih.gov Researchers also investigate the compound's effect on intracellular signaling pathways that regulate inflammation, such as nuclear factor kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and PI3K/AKT. mdpi.comnih.govnih.gov

In vivo studies often employ animal models of specific inflammatory diseases. nih.gov For example, in models of arthritis, endpoints can include reduced joint swelling and lower levels of inflammatory markers in the blood. mdpi.com These models provide a more holistic view of a compound's potential to modulate the complex inflammatory response in a living organism. nih.gov A meta-analysis of preclinical studies on the flavonoid naringenin, for instance, confirmed its ability to significantly reduce levels of NF-κB, TNF-α, IL-6, and IL-1β in animal models of autoimmune disorders. nih.gov

Table 3: Preclinical Models for Assessing Anti-Inflammatory Activity This table is interactive. You can sort and filter the data.

Methodological Considerations and Standards in Preclinical Research

Experimental Design and Statistical Rigor

The reliability and reproducibility of preclinical research data are paramount for making informed decisions about the therapeutic potential of a compound. Methodological quality is underpinned by rigorous experimental design and appropriate statistical analysis. nih.govnih.gov To minimize bias in animal studies, tools such as the SYstematic Review Centre for Laboratory animal Experimentation (SYRCLE) risk of bias tool have been developed. nih.gov

Key components of a robust experimental design include a clear hypothesis, well-defined primary and secondary endpoints, and the use of appropriate controls (e.g., vehicle, positive controls). Randomization of animals to treatment groups and blinding of investigators to the treatment allocation are critical practices to prevent selection and detection bias. The sample size should be justified with a power calculation to ensure that the study is sufficiently powered to detect a meaningful effect without using an excessive number of animals. Statistical methods must be chosen based on the nature of the data and the experimental design, and results should be reported with measures of variability (e.g., standard deviation, confidence intervals).

Adherence to Good Laboratory Practice (GLP) Guidelines

Good Laboratory Practice (GLP) refers to a set of principles that provides a framework within which nonclinical laboratory studies are planned, performed, monitored, recorded, reported, and archived. chromatographyonline.combiobide.com As defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) under 21 CFR Part 58, the purpose of GLP is to assure the quality and integrity of the safety data submitted to support research or marketing permits. fda.gov While GLP is a mandatory requirement for pivotal nonclinical safety studies, its principles are often adopted in other preclinical research to ensure data reliability. nih.govchromatographyonline.com

Adherence to GLP involves several key organizational and procedural requirements:

Personnel and Management: There must be a clear organizational structure, with defined roles and responsibilities for management, the study director, and study personnel. biobide.comnetpharmalab.es

Quality Assurance Unit (QAU): A QAU that is independent of study conduct is required to monitor the research process and ensure compliance with GLP principles. chromatographyonline.com

Facilities and Equipment: Facilities must be of suitable size and construction for the study, with adequate separation of different activities to prevent contamination or mix-ups. netpharmalab.es All equipment used must be periodically inspected, cleaned, maintained, and calibrated according to standard operating procedures (SOPs). biobide.comnetpharmalab.es

Standard Operating Procedures (SOPs): Written SOPs for all routine laboratory procedures must be established and followed to ensure consistency and reproducibility. biobide.com

Documentation and Archiving: All raw data, protocols, reports, and relevant documentation must be meticulously recorded and maintained. chromatographyonline.com A secure archive is required for the long-term storage and retrieval of all study-related materials. biobide.com

By implementing these standards, GLP helps to ensure that the data generated from preclinical studies are a true reflection of the results and can be relied upon for regulatory decision-making. chromatographyonline.comfda.gov

Computational and Theoretical Studies on 4 Guanidinobenzenesulfonamide

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of molecules and their interactions over time. For 4-Guanidinobenzenesulfonamide, MD simulations are instrumental in understanding its conformational flexibility and the intricate dance of its binding to target proteins.

Conformational analysis through MD simulations reveals the accessible shapes and orientations that this compound can adopt in different environments, such as in aqueous solution or within the confines of a protein's active site. The energy landscape of these conformations can be mapped, identifying the most stable and likely poses for biological activity.

When studying the binding dynamics, MD simulations can model the process of this compound associating with its target enzyme, often a serine protease like trypsin. These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein complex. For instance, simulations can show how the guanidinium (B1211019) group of this compound interacts with negatively charged residues like aspartate in the S1 pocket of trypsin, a crucial interaction for binding specificity. Furthermore, these simulations can reveal allosteric effects, where binding at one site influences the dynamics and function of a distant site on the protein nih.gov. Steered molecular dynamics can also be employed to simulate the unbinding process, providing insights into the forces and interactions that govern ligand dissociation youtube.com.

Key Findings from Molecular Dynamics Simulations:

| Simulation Aspect | Insights Gained for this compound Analogs |

| Conformational Flexibility | Identification of low-energy conformations in solution and in a bound state. |

| Binding Pathway | Elucidation of the step-by-step mechanism of ligand association with the target protein. |

| Interaction Stability | Quantification of the stability of key hydrogen bonds and salt bridges over time. |

| Water Dynamics | Understanding the role of water molecules in mediating protein-ligand interactions. |

| Allosteric Effects | Observation of changes in protein dynamics at sites distant from the ligand binding site nih.gov. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic properties of a molecule. These methods are crucial for understanding the intrinsic reactivity and spectroscopic properties of this compound.

Calculations such as Density Functional Theory (DFT) can be used to determine the molecule's electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP, for example, can highlight the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), which are critical for predicting non-covalent interactions with a biological target mdpi.com.

Quantum chemical calculations can also be used to predict various chemical properties and reactivity descriptors. These calculations are valuable for understanding the mechanism of action of inhibitors and for designing new molecules with improved properties.

Predicted Electronic Properties of Sulfonamide Derivatives:

| Property | Significance |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions mdpi.com. |

| Atomic Charges | Quantifies the charge distribution within the molecule. |

| Dipole Moment | Relates to the molecule's overall polarity. |

Cheminformatics Applications in Compound Library Design and Analysis

Cheminformatics combines chemistry, computer science, and information science to analyze and design chemical compounds. In the context of this compound, cheminformatics tools are essential for designing focused compound libraries and for establishing structure-activity relationships (SAR).

By using the this compound scaffold as a starting point, cheminformatics techniques can be used to virtually generate large libraries of derivatives with diverse chemical substituents. These libraries can then be filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and chemical diversity nih.gov. This process allows researchers to prioritize the synthesis of compounds that are more likely to have favorable pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) studies, a key area of cheminformatics, aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, QSAR models can be developed to predict the inhibitory potency based on various molecular descriptors, such as electronic, steric, and hydrophobic properties.

Virtual Screening Approaches for Identification of Novel Inhibitors

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target nih.gov. This approach is significantly faster and more cost-effective than experimental high-throughput screening.

For a target of interest, such as a specific protease, a virtual screening campaign can be initiated using the this compound structure as a query. In ligand-based virtual screening, compounds with similar shape and electrostatic properties to the known active scaffold are identified from a database researchgate.net.

In structure-based virtual screening, molecular docking is a primary tool. Docking algorithms predict the preferred orientation of a ligand when bound to a protein and estimate the binding affinity. Large compound databases can be docked into the active site of the target protein, and the top-scoring compounds are selected for experimental testing nih.gov. This approach has been successfully used to identify novel inhibitors for a wide range of targets mdpi.com.

Common Virtual Screening Techniques:

| Technique | Description | Application for this compound |

| Ligand-Based | Searching for molecules with similar 2D or 3D features to a known active compound. | Identifying novel scaffolds that mimic the key features of this compound. |

| Structure-Based (Docking) | Predicting the binding mode and affinity of small molecules to a protein's 3D structure. | Screening large libraries for compounds that are predicted to bind strongly to a target protease. |

| Pharmacophore Modeling | Using the 3D arrangement of essential features for biological activity as a search query. | Developing a pharmacophore model from the known binding mode of this compound to guide the search for novel inhibitors. |

Prediction of Biological Properties and Potential Targets via In Silico Methods

In addition to identifying potential inhibitors, computational methods can be used to predict a wide range of biological properties of this compound and its analogs. These in silico predictions are crucial for the early assessment of a compound's potential as a drug candidate nih.gov.

Various computational models can predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For example, models can predict a compound's oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Toxicity prediction models can flag potential safety concerns early in the drug discovery process.

Furthermore, in silico target identification methods can be used to predict the potential biological targets of this compound or its derivatives nih.govnih.gov. These approaches, which include reverse docking and ligand-based similarity searching against databases of known protein-ligand interactions, can help to elucidate a compound's mechanism of action or identify potential off-target effects mdpi.comresearchgate.netresearchgate.net.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Highly Selective and Potent Inhibitors

A primary focus of future research is the rational design and synthesis of new 4-guanidinobenzenesulfonamide derivatives with enhanced potency and, crucially, improved selectivity for specific enzyme isoforms. The lack of selectivity among existing inhibitors can lead to off-target effects. Therefore, achieving isoform-selective inhibition is a key goal for developing safer and more effective drugs. nih.gov

Recent research has demonstrated a successful strategy for achieving this selectivity. By introducing various alkyl and benzyl (B1604629) substitutions on the guanidino group of the this compound core, researchers have created a series of novel inhibitors. nih.govresearchgate.net The synthesis typically involves a multi-step process starting from 4-aminobenzenesulfonamide. nih.gov This approach has yielded compounds with subnanomolar inhibitory constants (Kᵢ) and high selectivity for human carbonic anhydrase (hCA) VII, an isoform implicated in neuropathic pain, over the more ubiquitous hCA I and hCA II isoforms. nih.govresearchgate.net

This strategy of modifying the guanidine (B92328) moiety allows for fine-tuning the inhibitor's interaction with the target enzyme's active site. The steric and electronic properties of the substituents can be systematically varied to optimize binding affinity and exploit subtle structural differences between CA isoforms. nih.gov Future work will likely involve creating more diverse libraries of these derivatives and exploring other modification sites on the benzenesulfonamide (B165840) scaffold to further refine selectivity profiles. nih.gov

| Compound | Substitution | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | Selectivity (VII vs I) | Selectivity (VII vs II) |

| 7c | 4-Fluorobenzyl | 158.4 | 12.3 | 0.8 | 198.0 | 15.4 |

| 7h | 3-Trifluoromethylbenzyl | 105.6 | 10.1 | 0.9 | 117.3 | 11.2 |

| 7m | Dodecyl | >10000 | 254.3 | 0.7 | >14285 | 363.3 |

| 7o | Cyclohexylmethyl | >10000 | 187.6 | 0.6 | >16666 | 312.7 |

Data sourced from a study on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. nih.gov

Exploration of Novel Biological Targets for this compound Scaffolds

While carbonic anhydrases are a well-established target, the inherent chemical properties of the guanidine group suggest that the this compound scaffold could be adapted to interact with a much broader range of biological targets. sci-hub.se The guanidinium (B1211019) group is protonated at physiological pH, allowing it to form strong electrostatic and hydrogen bond interactions, which are crucial for molecular recognition in many biological systems. sci-hub.se

Future research will focus on exploring the potential of this scaffold to modulate other enzyme families and protein classes. For instance, guanidine-containing compounds have been investigated as:

Inhibitors of Nitric Oxide Synthase (NOS) : Modulating nitric oxide production has implications for various cardiovascular and inflammatory diseases. sci-hub.se

Na+/H+ Exchanger (NHE) Inhibitors : These have potential applications in cardiovascular protection. sci-hub.se

Modulators of Ion Channels : A recent study used a compound with a similar guanidine moiety, 2-guanidine-4-methylquinazoline (GMQ), to guide the discovery of new modulators for the Acid-Sensing Ion Channel 3 (ASIC3). nih.govnih.govresearchgate.net ASIC3 is a key sensor in acid-induced pain and inflammation, making it an attractive target for new analgesics. nih.gov This suggests that libraries of this compound derivatives could be screened against targets like ASIC3.

Agents for Central Nervous System (CNS) Disorders : Guanidine derivatives have been patented as antagonists for serotonin (B10506) receptors, indicating potential applications in treating depression, anxiety, and pain. sci-hub.se

The exploration of these novel targets will require screening existing and newly synthesized compound libraries against a diverse panel of proteins to identify new lead compounds for a variety of diseases. scienceopen.com

Integration of Advanced Experimental and Computational Methodologies

The discovery and optimization of novel inhibitors based on the this compound scaffold will be significantly accelerated by the integration of advanced computational and experimental techniques. nih.govnih.gov

Computational Methods: Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery. beilstein-journals.orgresearchgate.net Key computational approaches include:

Virtual Screening (VS) : This technique allows for the rapid in silico screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.govbeilstein-journals.org This reduces the time and cost associated with high-throughput screening of physical compounds.

Molecular Docking : This method predicts the preferred orientation and binding affinity of a compound within the active site of a target protein. nih.govresearchgate.net It provides crucial insights into the specific molecular interactions, guiding the design of more potent and selective derivatives. nih.gov

De Novo Design : These computational tools can generate entirely new molecular structures with desired pharmacological properties from scratch, offering innovative starting points for inhibitor design. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a deeper understanding of binding stability and the role of protein flexibility. beilstein-journals.org

Advanced Experimental Techniques: The predictions and hypotheses generated by computational models must be validated through robust experimental methods.

Enzyme Inhibition Assays : For enzyme targets like carbonic anhydrase, specialized techniques such as the stopped-flow CO₂ hydrase assay are used to precisely measure inhibitory activity and determine kinetic parameters. nih.gov

Electrophysiology : For ion channel targets like ASIC3, techniques such as whole-cell patch-clamp electrophysiology are essential for characterizing the modulatory effects of compounds on channel function. nih.govnih.gov

Structural Biology : Techniques like X-ray crystallography can determine the high-resolution three-dimensional structure of an inhibitor bound to its target protein. nih.govnih.gov This provides definitive evidence of the binding mode and serves as an invaluable blueprint for further structure-based drug design.

The iterative cycle of computational design, chemical synthesis, and experimental validation is a powerful paradigm for accelerating the development of next-generation therapeutics. nih.govresearchgate.net

Development of Robust Preclinical Models for Disease Interventions

Translating promising compounds from the bench to the bedside requires rigorous evaluation in relevant preclinical models of disease. nih.gov While early-stage testing relies on in vitro assays with purified proteins and cell lines, assessing the therapeutic potential of this compound derivatives necessitates the use of more complex systems that can recapitulate human pathology. nih.govfrontiersin.org

The choice of preclinical model depends on the therapeutic target and the disease indication.

Models for Neurological Disorders : For evaluating anticonvulsant properties of CA inhibitors, rodent models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests are standard. nih.gov Neurotoxicity can be assessed using tests like the rotarod assay. nih.gov For neuropathic pain, various animal models that mimic nerve injury are employed to test the efficacy of selective CA VII inhibitors.

Models of Inflammation and Pain : To test compounds targeting ASIC3 or other inflammatory mediators, various chemically-induced or surgically-induced animal models of inflammation are utilized. nih.gov These models allow researchers to assess the compound's ability to reduce pain behaviors and other inflammatory markers.

Genetically Engineered Models : The development of knockout or transgenic animal models, where the target protein is absent or modified, can provide definitive evidence for the mechanism of action of a drug candidate. nih.gov

Future research must focus on using a thoughtful combination of these preclinical models to establish proof-of-concept, evaluate pharmacokinetics, and build a strong case for advancing the most promising this compound-based therapies into human clinical trials. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-guanidinobenzenesulfonamide, and how can purity be validated?

- Methodology :

- Route 1 : React sulfanilamide with a 50% cyanamide solution in concentrated HCl at 100°C for 20 minutes. Purify via recrystallization and confirm purity using TLC and NMR spectroscopy .